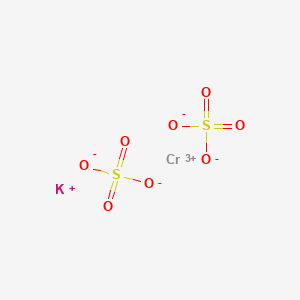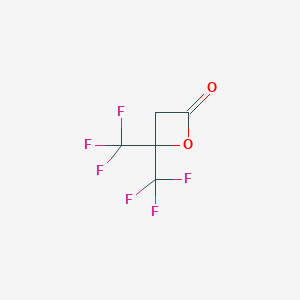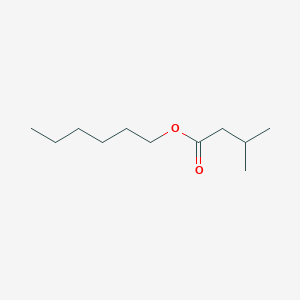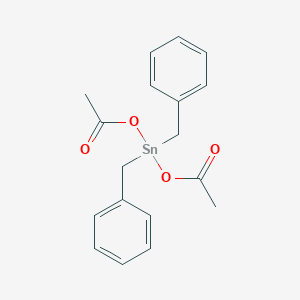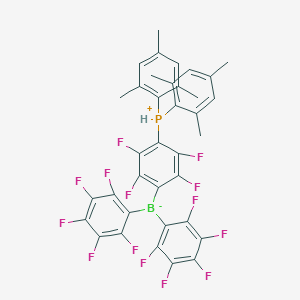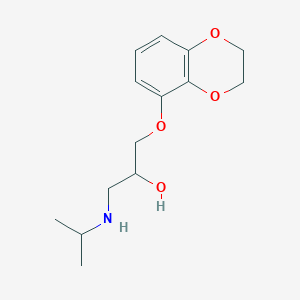![molecular formula C14H8F6O4S B157053 Bis[4-(trifluoromethoxy)phenyl] sulphone CAS No. 1735-37-1](/img/structure/B157053.png)
Bis[4-(trifluoromethoxy)phenyl] sulphone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(trifluoromethoxy)phenyl] sulphone: is an organic compound with the molecular formula C14H8F6O4S and a molecular weight of 386.27 g/mol . It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a sulfone group. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-(trifluoromethoxy)phenyl) sulphone typically involves the Friedel-Crafts acylation of trifluoromethoxybenzene derivatives. This reaction is carried out using a fluorinated catalyst system such as HF-BF3 to avoid halogen exchange reactions that can occur with chlorinated Lewis acids like AlCl3 . The reaction conditions are generally mild, with low temperature and pressure, resulting in high yields and para-regioselectivity.
Industrial Production Methods: Industrial production of bis(4-(trifluoromethoxy)phenyl) sulphone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Bis[4-(trifluoromethoxy)phenyl] sulphone undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfone group can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon-sulfur bond.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling , which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include nucleophiles like thiols and amines, with conditions involving mild bases or acids.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while oxidation can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry: Bis[4-(trifluoromethoxy)phenyl] sulphone is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: The compound’s unique chemical properties make it a valuable tool in medicinal chemistry for the development of pharmaceuticals. It is used in the synthesis of drug candidates with potential therapeutic applications .
Industry: In the industrial sector, bis(4-(trifluoromethoxy)phenyl) sulphone is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of bis(4-(trifluoromethoxy)phenyl) sulphone involves its interaction with molecular targets through nucleophilic substitution and coupling reactions. The trifluoromethoxy groups enhance the compound’s electrophilicity, facilitating its reaction with nucleophiles. The sulfone group can participate in redox reactions, altering the compound’s chemical properties and enabling its use in various applications .
Comparaison Avec Des Composés Similaires
- Bis(4-(trifluoromethyl)phenyl) sulphone
- Bis(4-(methoxy)phenyl) sulphone
- Bis(4-(methyl)phenyl) sulphone
Comparison: Bis[4-(trifluoromethoxy)phenyl] sulphone is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical properties compared to other similar compounds. The trifluoromethoxy groups enhance the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and industrial production .
Propriétés
Numéro CAS |
1735-37-1 |
|---|---|
Formule moléculaire |
C14H8F6O4S |
Poids moléculaire |
386.27 g/mol |
Nom IUPAC |
1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C14H8F6O4S/c15-13(16,17)23-9-1-5-11(6-2-9)25(21,22)12-7-3-10(4-8-12)24-14(18,19)20/h1-8H |
Clé InChI |
YNWANXHSJBKIAZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
| 1735-37-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


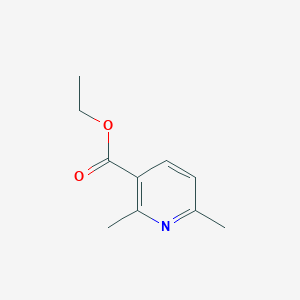



![Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate](/img/structure/B156979.png)
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
